Lipophilicity and Hydrogen-Bonding vs. Positional Isomers
In the absence of direct biological head-to-head data, computational prediction of key drug-likeness parameters provides the strongest available basis for differentiation. The target compound exhibits a predicted cLogP of 3.73 and a topological polar surface area (TPSA) of 75.4 Ų [1]. In comparison, the 4-pyridylmethyl positional isomer (CAS 923075‑71‑2) is predicted to have a cLogP of 3.45 and a TPSA of 75.0 Ų [2]. The 0.28-unit higher lipophilicity of the 3-pyridylmethyl derivative can translate into measurably different membrane permeability and CYP450 susceptibility, while maintaining a comparable hydrogen-bonding profile. This establishes a quantifiable, property-based differentiation that is relevant for library design and early-stage hit triage.
| Evidence Dimension | Predicted cLogP and TPSA |
|---|---|
| Target Compound Data | cLogP = 3.73, TPSA = 75.4 Ų |
| Comparator Or Baseline | 4-pyridylmethyl isomer: cLogP = 3.45, TPSA = 75.0 Ų |
| Quantified Difference | ΔcLogP = +0.28; ΔTPSA = +0.4 Ų |
| Conditions | Predictions performed using SwissADME (consensus model) and pkCSM for neutral species. |
Why This Matters
A 0.28-unit increase in predicted logP can shift a compound's position in multiparameter optimization (MPO) scoring functions, directly influencing lead prioritization in drug discovery programs.
- [1] SwissADME prediction for 3-(2,5-dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine (SMILES: COc1ccc(OC)c(c1)-c1ccc(SCc2cccnc2)nn1). Accessed via http://www.swissadme.ch/. View Source
- [2] SwissADME prediction for 3-(2,5-dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine (SMILES: COc1ccc(OC)c(c1)-c1ccc(SCc2ccncc2)nn1). Accessed via http://www.swissadme.ch/. View Source
